molecular formula C25H29FN4O3 B2684919 3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897611-29-9

3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Katalognummer B2684919
CAS-Nummer: 897611-29-9
Molekulargewicht: 452.53
InChI-Schlüssel: LKZCJZBSTYZCIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29FN4O3 and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality 3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

The structural characteristics of related compounds have been elucidated through X-ray crystallography. These studies offer insights into the hydrogen bonding patterns and molecular conformations which are essential for understanding the compound's interactions at the molecular level. For example, Ullah and Altaf (2014) detailed the crystal structures of structurally related compounds, highlighting their extensive hydrogen bonding and short contact formations that result in one-dimensional networks (Ullah & Altaf, 2014).

Medicinal Chemistry and Pharmacology

Several studies have focused on the design, synthesis, and biological activity of novel compounds derived from this chemical scaffold. These compounds have been evaluated for their potential therapeutic applications, including anticonvulsant, antineoplastic, and antipsychotic effects. For instance, Obniska et al. (2015) synthesized new amides derived from a related scaffold and evaluated their anticonvulsant activity, revealing compounds with significant protection in animal models of epilepsy (Obniska et al., 2015).

Drug Metabolism

Understanding the metabolism of drugs with similar structures is crucial for drug development. Gong et al. (2010) identified the main metabolic pathways of flumatinib, a related antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, providing valuable information on N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis as primary metabolic routes (Gong et al., 2010).

Radiopharmaceuticals

Compounds structurally similar to the one have been synthesized for imaging purposes. Eskola et al. (2002) developed a candidate for imaging dopamine D4 receptors, illustrating the application of such compounds in neuroimaging and the study of neurological disorders (Eskola et al., 2002).

Enzyme Inhibition and Antitumor Activity

Research into enzyme inhibitors and antitumor agents has highlighted the potential of derivatives for therapeutic use. Li et al. (2013) designed and synthesized a series of novel compounds as c-Met/ALK dual inhibitors, demonstrating significant tumor growth inhibition in preclinical models (Li et al., 2013).

Eigenschaften

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O3/c1-18-16-22(31)23(25(32)30(18)14-15-33-2)24(19-4-3-9-27-17-19)29-12-10-28(11-13-29)21-7-5-20(26)6-8-21/h3-9,16-17,24,31H,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZCJZBSTYZCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.